N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide
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Overview
Description
N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide is a complex organic compound featuring a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroquinoline derivatives with phenylhydrazine, followed by N-alkylation using benzyl bromide in the presence of a base like sodium carbonate . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce partially or fully hydrogenated compounds.
Scientific Research Applications
N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties
Mechanism of Action
The mechanism of action of N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the biological context and the specific target involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]quinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Uniqueness
N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
N-benzyl-2-(8-ethoxy-3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-2-33-21-13-14-24-22(15-21)27-23(17-28-24)26(20-11-7-4-8-12-20)30-31(27)18-25(32)29-16-19-9-5-3-6-10-19/h3-15,17H,2,16,18H2,1H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTBHTCYCOFSHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)NCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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